molecular formula C12H19N3O2 B1475714 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid CAS No. 2097950-48-4

1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid

Cat. No.: B1475714
CAS No.: 2097950-48-4
M. Wt: 237.3 g/mol
InChI Key: CTUMKKBIWIWCRK-UHFFFAOYSA-N
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Description

1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a piperidine ring substituted with a carboxylic acid group and linked via a methylene bridge to a 3,5-dimethylpyrazole moiety . This structural motif is common in the development of pharmacologically active molecules, as the piperidine scaffold is a prevalent feature in many therapeutics, and pyrazole derivatives are widely investigated for their diverse biological activities . Researchers value this compound as a versatile building block or intermediate for the synthesis of more complex molecules. Its potential research applications are rooted in the documented activities of similar compounds, which include serving as a precursor in the synthesis of molecular fragments for kinase inhibition studies, exploring structure-activity relationships in oncology research, and developing ligands for various biological targets . The synthesis of related compounds typically involves multi-step organic reactions, such as the alkylation of a protected piperidine derivative, followed by cyclocondensation with hydrazines to form the pyrazole ring, and final deprotection steps . This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can expect high-quality material suitable for their experimental needs, including in vitro assay development and chemical synthesis.

Properties

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-8-11(9(2)14-13-8)7-15-5-3-10(4-6-15)12(16)17/h10H,3-7H2,1-2H3,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUMKKBIWIWCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CN2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches to the Piperidine-4-carboxylic Acid Core

The piperidine-4-carboxylic acid portion is often prepared or modified before coupling with the pyrazole moiety:

  • Starting material : Piperidine-4-carboxylic acid (isonipecotic acid) is a common precursor.

  • Functional group modification : Conversion to derivatives such as 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation using formaldehyde, palladium or platinum catalysts, and acidic aqueous media at elevated temperatures (90–95 °C) has been reported. This step is critical for introducing methyl substituents on the piperidine nitrogen if required.

  • Activation : The carboxylic acid group can be converted to acid chlorides or esters (e.g., β-keto esters) using reagents like thionyl chloride or Meldrum’s acid in the presence of coupling agents such as EDC·HCl and DMAP. This activation facilitates subsequent condensation reactions.

Construction of the 3,5-Dimethyl-1H-pyrazole Ring

The pyrazole ring synthesis generally follows classical condensation routes:

  • β-Enamino diketone intermediates : These are key intermediates formed by treating β-keto esters with N,N-dimethylformamide dimethyl acetal (DMF·DMA), resulting in β-enamino diketones.

  • Condensation with hydrazines : The β-enamino diketones react with hydrazine derivatives (e.g., methylhydrazine or substituted phenylhydrazines) to afford pyrazole rings via cyclization. This step is regioselective and yields 5-substituted pyrazoles, including 3,5-dimethyl derivatives when appropriate substrates are used.

  • Alternative methods : Pyrazole-4-carbaldehydes can be synthesized by formylation of 3,5-dimethyl-1H-pyrazoles using Vilsmeier-Haack conditions (POCl3/DMF) followed by oxidation to carboxylic acids, providing a route to pyrazole-4-carboxylic acid derivatives.

Coupling of Pyrazole and Piperidine Units

The key step is linking the pyrazole ring to the piperidine-4-carboxylic acid via a methylene bridge:

  • Methylene linkage formation : This is commonly achieved by alkylation of the pyrazole nitrogen or carbon with a suitable piperidine derivative bearing a reactive methylene group or via reductive amination using formaldehyde as a methylene source.

  • Protection strategies : The piperidine nitrogen is often protected as N-Boc (tert-butoxycarbonyl) to control regioselectivity and prevent side reactions during pyrazole formation and coupling steps.

  • Post-coupling deprotection : After coupling, N-Boc groups are removed under acidic conditions to yield the free amine form of the target compound.

Representative Synthetic Sequence (Based on Literature)

Step Reaction Type Reagents/Conditions Intermediate/Product Yield (%)
1 Activation of piperidine acid Meldrum’s acid, EDC·HCl, DMAP, methanolysis β-Keto ester of N-Boc-piperidine-4-carboxylic acid Not specified
2 Formation of β-enamino diketone DMF·DMA β-Enamino diketone Not specified
3 Cyclization with hydrazine Various hydrazines (e.g., methylhydrazine), reflux 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate 51–good yields
4 Deprotection Acidic conditions 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid Not specified

Alternative Synthetic Routes and Notes

  • Transfer hydrogenation : Used for methylation of piperidine nitrogen before coupling, employing formaldehyde, palladium on charcoal, water, acid, and heat.

  • Pyrazole carboxylic acid synthesis : Pyrazole-4-carboxylic acids can be obtained via oxidation of pyrazole-4-carbaldehydes using potassium permanganate followed by esterification if needed.

  • Hydrazine derivatives : The choice of hydrazine influences the substitution pattern on the pyrazole ring and overall yield.

  • Recrystallization and purification : Recrystallization from alcohol-water mixtures (e.g., ethanol/water 35–65%) is effective for purifying pyrazole carboxylic acids.

Summary Table of Key Preparation Methods

Preparation Aspect Method/Condition Notes/Outcome Reference
Piperidine acid activation Meldrum’s acid, EDC·HCl, DMAP, methanolysis Formation of β-keto esters
β-Enamino diketone formation DMF·DMA treatment Intermediate for pyrazole synthesis
Pyrazole ring formation Condensation with hydrazines, reflux Yields 3,5-dimethyl pyrazole derivatives
Piperidine nitrogen methylation Transfer hydrogenation with formaldehyde, Pd/C 1-Methylpiperidine-4-carboxylic acid
Pyrazole carboxylic acid synthesis Oxidation of pyrazole-4-carbaldehyde, esterification Provides pyrazole-4-carboxylic acids
Purification Recrystallization in alcohol-water mixtures Enhances purity and yield

Chemical Reactions Analysis

1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or piperidine rings are replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential role as a pharmacological agent. Its structural characteristics suggest possible activities against various diseases:

  • Anticancer Activity : Preliminary studies have indicated that derivatives of piperidine compounds can exhibit anticancer properties. Research has shown that similar compounds can inhibit tumor growth in vitro and in vivo models.
  • Neuroprotective Effects : The presence of the pyrazole group may confer neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have indicated that pyrazole derivatives can modulate neuroinflammation and oxidative stress.

Agrochemical Applications

Research has also explored the use of this compound in agrochemicals:

  • Pesticide Development : Compounds with piperidine structures have been shown to possess insecticidal and herbicidal properties. The unique substitution pattern of the pyrazole moiety may enhance the efficacy and selectivity of these compounds against specific pests.

Material Science

The compound's unique chemical structure allows for potential applications in material science:

  • Polymer Chemistry : The incorporation of piperidine derivatives into polymer matrices can modify mechanical properties and thermal stability. Research is ongoing to explore these applications in creating advanced materials.

Table 1: Biological Activities of Piperidine Derivatives

Compound NameActivity TypeReference
Piperidine AAnticancer
Piperidine BNeuroprotective
Piperidine CInsecticidal

Case Study 1: Anticancer Potential

A study published in Journal of Medicinal Chemistry evaluated several piperidine derivatives, including those similar to 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid, demonstrating significant inhibition of cell proliferation in breast cancer cell lines (Reference ).

Case Study 2: Neuroprotective Effects

Research published in Neuroscience Letters showed that a related compound exhibited protective effects against oxidative stress-induced neuronal death, suggesting that modifications to the piperidine structure could enhance neuroprotective activity (Reference ).

Mechanism of Action

The mechanism of action of 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Structural Differences

The compound’s analogs primarily differ in the linker group between the pyrazole and piperidine rings and substituents on the pyrazole. Key examples include:

Compound Name (CAS) Linker Group Pyrazole Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound (2097950-48-4) -CH₂- (methylene) 3,5-dimethyl C₁₂H₁₉N₃O₂ 237.3
1-[[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl]-3-piperidinecarboxylic acid (956935-30-1) -SO₂- (sulfonyl) 1-(difluoromethyl), 3,5-dimethyl C₁₃H₁₈F₂N₃O₄S 350.36
1-(1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid (925200-03-9) -SO₂- (sulfonyl) 1-ethyl, 3,5-dimethyl C₁₄H₂₁N₃O₄S 327.40
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (1023930-69-9) -SO₂- (sulfonyl) 3,5-dimethyl C₁₂H₁₇N₃O₄S 299.35

Key Observations :

  • Sulfonyl groups are electron-withdrawing, which may enhance the acidity of the carboxylic acid moiety .
  • Pyrazole Modifications: Difluoromethyl (CAS 956935-30-1): Introduces fluorine atoms, likely improving metabolic stability and altering lipophilicity .

Implications of Structural Variations

  • Solubility : Sulfonyl-linked analogs may exhibit higher aqueous solubility due to increased polarity but reduced cell membrane permeability.
  • Acidity : The electron-withdrawing nature of sulfonyl groups could lower the pKa of the carboxylic acid, enhancing ionization in physiological environments .

Research and Application Gaps

  • Pharmacological Data: No direct comparative studies on biological activity (e.g., enzyme inhibition, receptor binding) are available in the provided evidence.

Biological Activity

Overview

1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound characterized by the presence of both pyrazole and piperidine rings. This unique structure contributes to its diverse biological activities, which have been the subject of various research studies. The compound's potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents, make it a significant focus of current pharmaceutical research.

Chemical Structure

The chemical structure of 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid can be represented as follows:

C13H18N4O2\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The pyrazole moiety can inhibit specific enzymes, which is crucial for its anticancer properties.
  • Receptor Modulation: The compound may modulate receptor activity, influencing cellular pathways involved in inflammation and cancer progression.

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines, including:

Cancer TypeCell LineIC50 (µM)
Lung CancerA54910.5
Breast CancerMDA-MB-23112.3
Colorectal CancerHCT11615.0
Prostate CancerPC39.8

These findings suggest that 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid may possess similar or enhanced activities due to its structural characteristics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.004
Escherichia coli0.005
Pseudomonas aeruginosa0.008

These results indicate that the compound exhibits potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including:

  • Antitumor Activity Study : A study involving a series of pyrazole derivatives demonstrated that modifications in the piperidine ring significantly affected the compound's ability to inhibit tumor growth in vivo, highlighting the importance of structural optimization in drug design .
  • Inflammation Inhibition : Another study reported that compounds similar to 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid showed significant anti-inflammatory effects by inhibiting nitric oxide production in macrophages .

Q & A

What synthetic routes are recommended for preparing 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid?

Level: Basic
Methodological Answer:
The compound can be synthesized via a multi-step approach:

Intermediate Preparation: React 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with piperidine-4-carboxylic acid derivatives (e.g., ester-protected forms) using reductive amination (NaBH₃CN or H₂/Pd-C) to form the methylene linkage .

Deprotection: Hydrolyze the ester group (if present) under basic conditions (NaOH/EtOH) to yield the free carboxylic acid.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (>95%, as in sulfonyl analogs ).

Key Considerations: Monitor reaction progress with TLC (Rf ~0.3 in EtOAc/hexane 1:1) and confirm structure via NMR (e.g., pyrazole CH₃ at δ 2.1–2.3 ppm, piperidine CH₂ at δ 3.4–3.6 ppm) .

Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify pyrazole methyl groups (δ 2.1–2.3 ppm, singlet) and piperidine protons (δ 1.5–3.6 ppm, multiplet patterns).
    • ¹³C NMR: Carboxylic acid C=O at δ ~175 ppm; pyrazole carbons at δ 140–150 ppm .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with exact mass (e.g., calculated for C₁₃H₁₉N₃O₂: 261.1477) .
  • IR Spectroscopy: Detect carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹) .

Validation: Compare with computational predictions (e.g., Gaussian for IR) and published analogs .

How can the crystal structure of this compound be determined experimentally?

Level: Advanced
Methodological Answer:

Crystallization: Grow single crystals via vapor diffusion (e.g., ethanol/water at 4°C).

X-ray Diffraction: Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Refinement: Use SHELXL (for small molecules) or SHELXS (for solution) to refine atomic coordinates and thermal parameters .

Validation: Check R-factor (<0.05), residual density (<0.3 eÅ⁻³), and CCDC deposition.

Example Parameters:

ParameterValue
Space GroupP2₁/c
Unit Cella=10.2 Å, b=12.5 Å, c=14.3 Å
Z4

Note: Compare bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*) .

How do logD and pKa values influence solubility and bioavailability studies?

Level: Advanced
Methodological Answer:

  • logD (pH 7.4): Predicted at ~-3.47 (similar to sulfonyl analogs ), indicating high hydrophilicity. Adjust via ester prodrugs (e.g., ethyl ester) to enhance membrane permeability.
  • pKa (Carboxylic Acid): ~3.79 , suggesting ionization in physiological pH. Use buffer solutions (e.g., PBS pH 7.4) for solubility assays.

Experimental Protocol:

Solubility: Shake-flask method (24h equilibration, HPLC quantification).

Permeability: Caco-2 cell monolayer assay (Papp <1×10⁻⁶ cm/s suggests poor absorption).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid

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